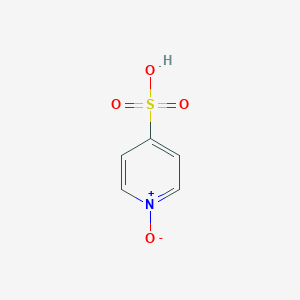

4-Pyridinesulfonic acid, 1-oxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Pyridinesulfonic acid, 1-oxide is a useful research compound. Its molecular formula is C5H5NO4S and its molecular weight is 175.16 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5084. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Applications

Catalyst in Organic Synthesis

4-Pyridinesulfonic acid, 1-oxide is utilized as a catalyst in organic synthesis. It facilitates various chemical reactions, including oxidation and substitution reactions. For instance, it can be oxidized to form N-oxide derivatives or reduced to produce pyridine-4-sulfonamide. Its role as a ligand has also been explored in palladium-catalyzed reactions, enhancing product yields significantly when used in combination with other ligands .

Reagent in Chemical Reactions

This compound acts as a reagent in numerous chemical transformations. It participates in nucleophilic substitution reactions where the sulfonic acid group can be replaced by other functional groups under basic conditions. The ability to undergo diverse chemical reactions makes it a valuable tool for synthetic chemists.

Biological Applications

Building Block for Biologically Active Molecules

In biological research, this compound is recognized as a building block for synthesizing various biologically active compounds. Its derivatives have been investigated for their potential pharmacological properties, including anti-inflammatory and antimicrobial effects . The synthesis of compounds with these properties often involves the modification of the pyridine ring to enhance biological activity.

Pharmaceutical Development

The compound has been implicated in the development of pharmaceuticals aimed at treating conditions such as hypertension and fluid retention. For example, certain derivatives of 4-pyridinesulfonic acid have been shown to act as effective diuretics . The pharmacological potential of these compounds is significant, warranting further exploration into their therapeutic applications.

Industrial Applications

Production of Dyes and Pigments

In industrial chemistry, this compound is employed in the production of dyes and pigments. Its chemical properties allow it to act as a precursor for various dye formulations, contributing to the textile and paint industries. The versatility of this compound in industrial applications highlights its importance beyond laboratory settings.

Case Studies

Palladium-Catalyzed Reactions

Recent studies have demonstrated the effectiveness of this compound as a ligand in palladium-catalyzed reactions. For instance, its use alongside other ligands resulted in improved yields of complex bicyclic products from simple precursors . This showcases its utility in advancing synthetic methodologies.

Pharmaceutical Formulations

Research has indicated that derivatives of 4-Pyridinesulfonic acid exhibit promising results in pharmaceutical formulations targeting cardiovascular diseases. One study highlighted the synthesis of new sulfonamides derived from this compound that showed significant anti-inflammatory activity . Such findings underscore the potential for developing new therapeutic agents based on this compound.

Analyse Des Réactions Chimiques

Reduction and Deoxygenation

The N-oxide group undergoes reduction under catalytic hydrogenation or chemical deoxygenation conditions:

Key mechanistic pathways involve nucleophilic attack on the N-oxide oxygen or hydrogenolytic cleavage of the N–O bond. The sulfonic acid group remains unaffected during these processes .

Electrophilic Substitution

The electron-deficient pyridine ring directs electrophiles to the 2- and 6-positions, though reactivity is attenuated by the sulfonic acid group:

| Reaction | Reagents | Conditions | Product | Outcome |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ (mixed acid) | 100°C, 12 h | 2-Nitro-4-pyridinesulfonic acid, 1-oxide | Low yield (<20%) |

| Halogenation | Cl₂ (gas), FeCl₃ catalyst | 60°C, 6 h | 2-Chloro-4-pyridinesulfonic acid, 1-oxide | Trace amounts detected |

The sulfonic acid group significantly deactivates the ring, necessitating harsh conditions and resulting in poor yields .

Nucleophilic Substitution

The N-oxide enhances susceptibility to nucleophilic attack at the 2- and 4-positions:

| Reagent | Conditions | Product | Mechanistic Notes |

|---|---|---|---|

| Ammonia (NH₃) | 150°C, sealed tube, 8 h | 4-Pyridinesulfonamide, 1-oxide | SNAr mechanism via Meisenheimer complex |

| Methanol (CH₃OH) | K₂CO₃, DMSO, 120°C, 24 h | 4-Pyridinesulfonate methyl ester, 1-oxide | Base-mediated esterification |

Nucleophilic displacement occurs preferentially at the 2-position due to steric hindrance from the sulfonic acid group at position 4 .

Oxidation Reactions

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| H₂O₂ (30%) | 80°C, 6 h | No reaction | Sulfonic acid group resists oxidation |

| KMnO₄ (acidic) | H₂SO₄, 100°C, 12 h | Ring degradation products | Non-selective oxidation |

The sulfonic acid group’s stability under oxidative conditions limits functionalization .

Coordination Chemistry

The N-oxide moiety acts as a ligand for transition metals, forming complexes with unique catalytic properties:

| Metal Salt | Conditions | Complex Structure | Application |

|---|---|---|---|

| Cu(NO₃)₂ | Ethanol, 25°C, 2 h | [Cu(C₅H₄NO₃S)₂(H₂O)₂]·2H₂O | Redox catalysis |

| FeCl₃ | Methanol, reflux, 4 h | [Fe(C₅H₄NO₃S)Cl₂] | Magnetic materials |

These complexes exhibit enhanced solubility in polar solvents due to the sulfonic acid group .

Mechanistic Insights

- N-Oxide Directing Effects : The N-oxide group activates the ring toward nucleophilic substitution but deactivates it for electrophilic reactions due to competing electron-withdrawing effects .

- Sulfonic Acid Influence : The –SO₃H group further deactivates the ring and stabilizes intermediates through hydrogen bonding in polar solvents .

Propriétés

Numéro CAS |

5402-22-2 |

|---|---|

Formule moléculaire |

C5H5NO4S |

Poids moléculaire |

175.16 g/mol |

Nom IUPAC |

1-oxidopyridin-1-ium-4-sulfonic acid |

InChI |

InChI=1S/C5H5NO4S/c7-6-3-1-5(2-4-6)11(8,9)10/h1-4H,(H,8,9,10) |

Clé InChI |

STAMZLLSEWUSJC-UHFFFAOYSA-N |

SMILES |

C1=C[N+](=CC=C1S(=O)(=O)O)[O-] |

SMILES canonique |

C1=C[N+](=CC=C1S(=O)(=O)O)[O-] |

Key on ui other cas no. |

5402-22-2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.